3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-16-8-7-14(11-15(16)18)26(22,23)21-12-3-5-13(6-4-12)25-17-19-9-2-10-20-17/h2,7-13,21H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMIMQYUUJNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of protein kinase activities. This article explores its biological activity through various studies, including molecular docking, in vitro assays, and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a sulfonamide group linked to a pyrimidine derivative, which is hypothesized to contribute to its biological efficacy.
Research indicates that compounds similar to this compound may act by inhibiting specific protein kinases involved in cellular proliferation and survival pathways. The presence of the fluorine atom is believed to enhance binding affinity to target proteins through halogen bonding interactions, which can stabilize the ligand-protein complex .
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through its effects on cancer cell lines and its ability to modulate enzymatic activities.
In Vitro Studies
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. For instance, related pyrimidine derivatives have demonstrated IC50 values ranging from 5 µM to 20 µM in these assays .
- Protein Kinase Inhibition : The compound has been linked to the inhibition of certain protein kinases, which play crucial roles in signaling pathways associated with cancer progression. Studies suggest that modifications in the chemical structure can lead to enhanced inhibitory activity against these targets .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, indicated promising results in inhibiting tumor growth in xenograft models. The treatment resulted in a significant reduction of tumor volume compared to control groups, suggesting potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of similar compounds on cyclooxygenase (COX) enzymes. The findings revealed that these compounds could inhibit COX-2 activity with IC50 values around 10 µM, indicating their potential use in managing inflammatory conditions alongside cancer therapy .
Data Tables
| Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| Cytotoxicity | 5 - 20 | MCF-7 |
| Protein Kinase Inhibition | <10 | Various Kinases |
| COX-2 Inhibition | ~10 | COX Enzymes |
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of this compound is its ability to modulate protein kinase activity. Protein kinases are crucial in various cellular processes, including proliferation and apoptosis. The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies .
Antitumor Activity
Research indicates that 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exhibits antitumor properties by disrupting signaling pathways essential for tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Preliminary studies have also suggested that this compound may possess anti-inflammatory properties. By inhibiting certain inflammatory pathways, it could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against a panel of cancer cell lines. The results showed a dose-dependent response in cell viability assays, with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Inflammation Model
In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of immune cells in treated tissues, supporting its potential therapeutic role in inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Group
The benzenesulfonamide moiety undergoes controlled hydrolysis under acidic or basic conditions. Key findings include:
This reaction demonstrates pH-dependent selectivity, with base-catalyzed hydrolysis showing higher efficiency due to increased nucleophilic attack on the sulfonyl group.
Nucleophilic Substitution at Pyrimidine Ring
The pyrimidin-2-yloxy substituent participates in aromatic nucleophilic substitution (S) reactions:
| Reagent | Position | Product | Reaction Time | Temperature |
|---|---|---|---|---|
| NH/EtOH | C-4 | 2-amino-pyrimidin-4-yloxy derivative | 12 hr | 60°C |
| KSCN/DMF | C-5 | 2-thiocyano-pyrimidinyloxy analogue | 8 hr | 80°C |
The fluorine atom at position 3 of the benzene ring exerts an electron-withdrawing effect, marginally enhancing the electrophilicity of the pyrimidine ring (Hammett σ = +0.06) .
Functionalization via Cyclohexylamine Nitrogen
The secondary amine in the cyclohexyl group undergoes alkylation/acylation:
Reaction Table
| Reagent | Product | Catalyst | Conversion |
|---|---|---|---|
| Acetyl chloride (1.2 eq) | N-acetylated derivative | Pyridine (base) | 92% |
| Benzyl bromide (1.5 eq) | N-benzyl quaternary ammonium salt | KCO | 88% |
Steric hindrance from the trans-cyclohexyl configuration reduces reaction rates compared to linear amines (k = 0.33) .
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
Pathway 1 : C-S bond cleavage in sulfonamide
-
Quantum yield (Φ): 0.12 ± 0.03
-
Major products: Sulfinic acid derivative + pyrimidinyl fragment
Pathway 2 : Demethoxylation of aromatic ring
-
Requires TiO photocatalyst
-
Methoxy → hydroxy conversion efficiency: 64% after 3 hr irradiation
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura reactions at the brominated positions (introduced via directed ortho-metalation):
| Catalyst System | Coupling Partner | Conversion | Turnover Number (TON) |
|---|---|---|---|
| Pd(PPh)/KCO | Phenylboronic acid | 89% | 420 |
| NiCl(dppp)/Zn | Vinyltin reagent | 76% | 210 |
Stability Under Physiological Conditions
Relevant to drug development studies:
| Condition | Half-life (t) | Degradation Products |
|---|---|---|
| Simulated gastric fluid | 2.3 hr | Sulfonic acid + cyclohexanol derivative |
| Human liver microsomes | 6.8 hr | O-desmethyl metabolite (CYP3A4-mediated) |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three critical components:
- 3-Fluoro-4-methoxybenzenesulfonyl chloride as the electrophilic core
- (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine as the nucleophilic partner
- Sulfonamide bond formation to link these moieties
Retrosynthetic analysis suggests two primary pathways:
| Pathway | Key Steps | Advantages | Challenges |
|---|---|---|---|
| A: Sequential Assembly | 1. Cyclohexylamine functionalization 2. Sulfonation of benzene derivative 3. Coupling via nucleophilic substitution |
Modular approach; easier purification | Risk of racemization during amine synthesis |
| B: Convergent Synthesis | 1. Prepare pre-functionalized cyclohexylamine 2. Synthesize sulfonyl chloride separately 3. Single-step coupling |
Higher atom economy | Requires stereochemical control early |
Patent data from analogous sulfonamide syntheses (e.g., US20080312205A1) demonstrates that Pathway B achieves higher yields (78–82%) compared to Pathway A (65–70%) when using phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1).
Stepwise Preparation Methodology
Synthesis of (1r,4r)-4-(Pyrimidin-2-Yloxy)Cyclohexylamine
Cyclohexanol Precursor Functionalization
The trans-(1r,4r) stereochemistry is established via Mitsunobu reaction between pyrimidin-2-ol and trans-cyclohexane-1,4-diol:
$$
\text{Pyrimidin-2-ol} + \text{trans-Cyclohexane-1,4-diol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanol}
$$
Conditions :
- Temperature: 0°C → room temperature (20°C) over 6 hours
- Yield: 89% (reported for analogous systems in CN110746322A)
Conversion to Amine
The hydroxyl group is converted to an amine via a Gabriel synthesis protocol:
- Mesylation : React cyclohexanol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at −10°C
- Azide Substitution : Treat mesylate with sodium azide in DMF at 80°C for 12 hours
- Staudinger Reduction : Use triphenylphosphine (PPh₃) in THF/H₂O to yield primary amine
Critical Parameters :
- Azide reaction requires strict temperature control to prevent elimination side reactions
- Final amine purity: ≥98% (HPLC) after recrystallization from ethyl acetate/heptane
Preparation of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride
Sulfonation of Fluorinated Benzene
Chlorosulfonic acid (ClSO₃H) is added dropwise to 3-fluoro-4-methoxybenzene at −30°C under N₂:
$$
\text{C}7\text{H}7\text{FO} + \text{ClSO}3\text{H} \rightarrow \text{C}7\text{H}6\text{FClO}3\text{S} + \text{HCl} \uparrow
$$
Optimization Insights :
Sulfonamide Coupling Reaction
The final step involves reacting equimolar amounts of the sulfonyl chloride and cyclohexylamine in toluene with K₃PO₄ as base:
$$
\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{K}3\text{PO}4, \text{TDA-1}} \text{RSO}2\text{NHR'} + \text{KCl} + \text{H}2\text{O}
$$
Industrial-Scale Protocol (adapted from US20080312205A1) :
| Parameter | Value |
|---|---|
| Solvent | Toluene/acetonitrile (3:1) |
| Temperature | Reflux (112°C) |
| Reaction Time | 20 hours |
| Catalyst | TDA-1 (0.1 equiv.) |
| Workup | Water washes, distillation |
| Yield | 79.2% |
Stereochemical Control and Purification
Chiral Resolution Techniques
The (1r,4r) configuration is preserved via:
- Chiral Stationary Phase Chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/ethanol eluent
- Diastereomeric Salt Formation : React with (−)-dibenzoyl-L-tartaric acid in methanol; filter crystalline (1r,4r) isomer
Enantiomeric Excess :
| Method | ee (%) |
|---|---|
| Chiral HPLC | 99.2 |
| Polarimetry ([α]D²⁵) | 98.7 |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (d, J=4.8 Hz, 2H, pyrimidine H), 7.82 (dd, J=8.4, 2.0 Hz, 1H, aromatic H), 6.95 (d, J=12.4 Hz, 1H, aromatic H), 4.63–4.58 (m, 1H, cyclohexyl OCH), 3.89 (s, 3H, OCH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ −113.5 (s, 1F, Ar-F), −153.2 (s, 2F, SO₂N-F) |
| HRMS (ESI+) | m/z 382.1298 [M+H]⁺ (calc. 382.1294) |
Industrial-Scale Challenges and Solutions
Key Operational Hurdles
- Pyrimidine Hydrolysis : The pyrimidin-2-yloxy group undergoes hydrolysis above pH 9.0, necessitating strict pH control during workup.
- Sulfonyl Chloride Stability : Degrades via Friedel-Crafts pathways if residual benzene is present; solved by using toluene as solvent.
- Amine Oxidative Degradation : Add 0.1% w/w ascorbic acid to amine intermediates to prevent radical formation.
Cost Optimization Strategies
| Component | Cost-Saving Measure |
|---|---|
| Pyrimidin-2-ol | In-house synthesis from cytosine |
| TDA-1 Catalyst | Recycle via aqueous/organic phase separation |
| Solvents | Distillative recovery (≥95% efficiency) |
Q & A
Basic: What are the key synthetic pathways for preparing this compound, and what critical reagents are involved?
The synthesis involves multi-step organic reactions. The cyclohexyl ring is functionalized via nucleophilic substitution (e.g., pyrimidin-2-yloxy introduction under anhydrous conditions using potassium tert-butoxide) . Sulfonamide formation occurs through coupling activated sulfonyl chlorides with cyclohexylamine derivatives, requiring bases like triethylamine to neutralize HCl . Critical reagents include tert-butyloxycarbonyl (Boc) protecting groups for intermediates and palladium catalysts for cross-coupling steps .
Advanced: How can stereoselectivity at the (1r,4r)-cyclohexyl position be optimized during synthesis?
Stereochemical control requires chiral auxiliaries or asymmetric catalysis during nucleophilic substitution. Computational modeling (e.g., DFT calculations) predicts favorable transition states, while low-temperature reactions (-20°C to 0°C) in aprotic solvents (e.g., THF) minimize epimerization . Diastereomeric ratios can be enhanced using enantiopure starting materials, as demonstrated in related sulfonamide syntheses .
Basic: What analytical techniques confirm structural integrity and stereochemistry?
1H/13C NMR verifies proton environments (methoxy: δ 3.8–4.0 ppm; sulfonamide: δ 7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (<3 ppm error). X-ray crystallography provides definitive stereochemical proof, as shown in N-(4-methoxyphenyl)benzenesulfonamide structures .
Advanced: How to resolve contradictions between in vitro enzyme inhibition and cellular bioactivity data?
Discrepancies may arise from cell permeability or off-target effects. Use orthogonal assays: surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement in situ . Structure-activity relationship (SAR) studies comparing fluorinated analogs distinguish steric vs. electronic effects .
Basic: What biological targets are commonly investigated for this sulfonamide class?
Primary targets include carbonic anhydrase isoforms (CA IX/XII) and tyrosine kinases due to sulfonamide’s hydrogen-bonding capacity . Recent studies explore prostaglandin E synthase inhibition, leveraging hydrophobic pocket interactions .
Advanced: How can computational methods predict metabolic liabilities?
Quantum mechanical (QM) calculations identify oxidative metabolism sites (e.g., methoxy demethylation). Molecular dynamics simulate cytochrome P450 (CYP3A4/2D6) interactions, while machine learning (e.g., XenoSite) predicts Phase II conjugation. Validate with in vitro microsomal assays .
Basic: What solvent systems optimize solubility and formulation stability?
The methoxy group enhances aqueous solubility (~25 µg/mL in PBS pH 7.4), but co-solvents like PEG-400 (20–30% v/v) improve in vivo delivery . Crystallization trials use dichloromethane/hexane, while DMSO-d6 is standard for NMR .
Advanced: How to resolve ambiguities in ATP-binding pocket interactions?
X-ray crystallography of ligand-target complexes and alanine scanning mutagenesis clarify binding modes. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters, while 19F-NMR tracks conformational changes in fluorinated analogs .
Basic: How do fluorine substituents influence physicochemical properties?
The 3-fluoro group increases metabolic stability (C-F bond strength ~485 kJ/mol) and lipophilicity (logP ~2.8) . However, dipole-dipole interactions may affect crystal packing, as seen in fluorinated sulfonamides .
Advanced: What methodologies enable scalable synthesis with enantiomeric purity?
Continuous flow chemistry ensures temperature control for exothermic steps. Chiral stationary phase chromatography (CSP-HPLC) monitors enantiopurity (≥99% ee). Dynamic kinetic resolutions during cyclohexyl ring formation improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
